Lipophilicity Differentiation: XLogP3 Comparison of 3-Substituted vs. 2-Substituted Regioisomer
3-(4-Chloro-3-fluorophenyl)morpholine (target) exhibits a computed XLogP3 of 1.7, while its 2-substituted regioisomer 2-(4-chloro-3-fluorophenyl)morpholine (CAS 1514264-19-7) shows an XLogP3 of 2.0 [1] [2]. This ΔXLogP3 of 0.3 translates to an approximately 2-fold difference in octanol-water partition coefficient, which is significant in CNS drug discovery where optimal logP values typically range from 2 to 4 for blood-brain barrier penetration [3]. The lower lipophilicity of the 3-substituted analog may reduce non-specific protein binding and decrease the risk of hERG channel blockade, a common liability of highly lipophilic morpholine-containing compounds.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | 2-(4-chloro-3-fluorophenyl)morpholine (CAS 1514264-19-7): XLogP3 = 2.0 |
| Quantified Difference | ΔXLogP3 = 0.3 (approximately 2-fold difference in partition coefficient) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem); values retrieved from authoritative chemical database entries |
Why This Matters
The lower XLogP3 of the 3-substituted regioisomer offers a quantifiable advantage for CNS drug programs seeking to balance permeability with reduced off-target binding risk, making it the preferred intermediate when ADME optimization is a priority.
- [1] Kuujia. (n.d.). Cas no 1270530-71-6 (3-(4-Chloro-3-fluorophenyl)morpholine). Computed XLogP3: 1.7. Retrieved April 29, 2026. View Source
- [2] Kuujia. (n.d.). Cas no 1514264-19-7 (2-(4-chloro-3-fluorophenyl)morpholine). Computed XLogP3: 2.0. Retrieved April 29, 2026. View Source
- [3] Pajouhesh, H., & Lenz, G. R. (2005). Medicinal chemical properties of successful central nervous system drugs. NeuroRx, 2(4), 541–553. View Source
